molecular formula C9H11NO3 B098736 3,5-Dimethoxybenzamide CAS No. 17213-58-0

3,5-Dimethoxybenzamide

Cat. No. B098736
CAS RN: 17213-58-0
M. Wt: 181.19 g/mol
InChI Key: YTLRWVNYANKXOW-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzamide is a chemical compound that is part of a broader class of benzamides, which are characterized by the presence of a benzoyl group attached to an amine group. The specific structure of 3,5-dimethoxybenzamide includes two methoxy groups at the 3 and 5 positions of the benzene ring, which can influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of 3,5-Dimethoxybenzamide can be achieved through a cyanidation reaction followed by a Grignard reaction. The process begins with 3,5-Dimethoxybenzamide as a starting material, which undergoes cyanidation in the presence of sodium hydroxide, chloroform, and a phase transfer catalyst, resulting in a yield of 74.39%. Subsequently, a Grignard reaction is performed with a molar ratio of 1.5:1 of Grignard reagent to 3,5-Dimethoxybenzonitrile, yielding 92.1% of the desired product. The total yield of this two-step synthesis is 68.5%. The final product's structure is confirmed by boiling point determination and 1H NMR spectroscopy .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 3,5-Dimethoxybenzamide, related compounds have been characterized using single crystal X-ray diffraction methods. For example, adducts of 3,5-dinitrobenzamide have been studied, which crystallize in centrosymmetric space groups with the amide moiety forming cyclic hydrogen bonds . This suggests that 3,5-Dimethoxybenzamide may also exhibit interesting structural features that could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The photochemistry of 3,5-dimethoxybenzyl derivatives, which are closely related to 3,5-Dimethoxybenzamide, has been explored. These derivatives undergo solvolysis in alcohol solvents, with rate correlations suggesting SN1 reactivity with an early transition state. Quantum yields indicate that the formation of certain isomeric trienes plays a minor role in the overall photochemistry of the arylmethyl substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethoxybenzamide can be inferred from its molecular structure and the behavior of similar compounds. The presence of methoxy groups is likely to affect its solubility in organic solvents and could also influence its melting point. The chemical reactivity, as indicated by the synthesis and photochemical studies, suggests that 3,5-Dimethoxybenzamide may participate in various organic reactions, potentially including nucleophilic substitution and addition reactions .

Scientific Research Applications

Synthesis and Chemical Reactions

3,5-Dimethoxybenzamide plays a crucial role as an intermediate in various chemical synthesis processes. For example, it is used in the synthesis of 1-(3,5-Dimethoxyphenyl)-1-heptanone, an important intermediate for preparing nabilone, through cyanidation and Grignard reactions (X. Xin, 2012). Additionally, reductive lithiation of 3,5-dimethoxybenzyl methyl ether, which leads to the generation of 3,5-dimethoxybenzyllithium, is a process where this compound serves as a precursor for synthesizing various substituted resorcinols (Azzena et al., 2003).

Applications in Biology and Medicine

3,5-Dimethoxybenzamide derivatives have found applications in medical research. For instance, certain derivatives have been evaluated for their potential as neuroleptic agents. They were synthesized and tested for antidopamine activity, showing promise in this field (de Paulis et al., 1986). In another study, a derivative of 3,5-dimethoxybenzamide was investigated for its protective effects against hydrogen peroxide-induced cell death in PC12 cells, showcasing its potential as a neuroprotective agent (Hur et al., 2013).

Radiotracer Development

Compounds derived from 3,5-Dimethoxybenzamide have been synthesized and evaluated as radiotracers for imaging tumors. Studies have shown that these compounds can identify breast tumors in vivo, indicating their potential use in diagnostic imaging (Rowland et al., 2006).

Safety And Hazards

3,5-Dimethoxybenzamide is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, rinse immediately with plenty of water . If swallowed, drink plenty of water and call a physician immediately .

properties

IUPAC Name

3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLRWVNYANKXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169209
Record name 3,5-Dimethoxybenzamide
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxybenzamide

CAS RN

17213-58-0
Record name 3,5-Dimethoxybenzamide
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Record name 3,5-Dimethoxybenzamide
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Record name 17213-58-0
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Record name 3,5-Dimethoxybenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
234
Citations
SY Choi, JS Hwang, S Kim, SY Kim - Biochemical and biophysical research …, 2006 - Elsevier
In this study, a new skin-depigmenting agent, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB), was synthesized using a combination of benzoic acid and aniline. DMPB …
Number of citations: 31 www.sciencedirect.com
KW Lee, KS Chung, JH Lee, JH Choi, SY Choi… - Food and Chemical …, 2019 - Elsevier
In this study, several resveratrol analogs were synthesized and evaluated in search of a more effective anti-proliferative resveratrol analog. Among the evaluated resveratrol analogs, we …
Number of citations: 8 www.sciencedirect.com
SS Kang, HB Wang, HS Zeng, HL Li - Acta Crystallographica Section …, 2007 - scripts.iucr.org
(IUCr) 3,5-Dimethoxybenzamide oxime Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT …
Number of citations: 1 scripts.iucr.org
MS Chodnekar, LK Sharp… - Journal of Pharmacy and …, 1962 - academic.oup.com
4-Ethoxycarbonyloxy-3,5-dimethoxybenzanilide (I), 3-dimethylamino-benzanilide (II), N(3,4-dimethoxyphenethyl)-4-ethoxycarbonyloxy- 3,5-dimethoxybenzamide (III), N-(3,4-…
Number of citations: 2 academic.oup.com
AJ Anderson, RJ Butcher, E Ollie - Acta Crystallographica Section E …, 2021 - scripts.iucr.org
The first title benzoyl amide, C17H20ClNO5 (3a), crystallizes in the monoclinic space group P21/c with Z = 4 and the second, C19H24ClNO5 (3b), also crystallizes in P21/c with Z = 8 (Z…
Number of citations: 6 scripts.iucr.org
J Vacher, P Duchenne-Marulaz, C Lakatos, MJ Farenc… - Pharmacology, 1965 - karger.com
L’intérêt pharmacodynamique de derives 3, 4, 5-triméthoxy-benzol a souvent été souligné ces dernières années, non seulement parce qu’un tel groupement se trouve dans beaucoup d…
Number of citations: 1 karger.com
CM Suter, AW Weston - Journal of the American Chemical Society, 1939 - ACS Publications
The reactions of both-butylmethylcarbinol andt-butylethylene over aluminum sulfate were accompanied by small amounts of sulfur and hydrogen sulfide with the deposition of a dark …
Number of citations: 49 pubs.acs.org
LS Foster, RY Tompson - Journal of the American Chemical …, 1939 - ACS Publications
3, 5-Dimethoxybenzamide reacts with re-alkylmagnesium bromides to give high yields of the corresponding ketones. These are useful intermediates for the preparation of the 5-re-…
Number of citations: 3 pubs.acs.org
J Hur, S Kim, P Lee, YM Lee, SY Choi - Free Radical Research, 2013 - Taylor & Francis
Oxyresveratrol (2’,3,4’,5-tetrahydroxystilbene) is a naturally occurring ingredient found in mulberries that shows potential as an antioxidant, anti-inflammatory, and neuroprotective agent…
Number of citations: 17 www.tandfonline.com
CR Clark, FT Smith, MR Clark… - Journal of …, 1990 - academic.oup.com
A series of disubstituted benzamides related to the sterically hindered 2,6-dimethoxybenzamide drugs, such as remoxipride, are prepared. The structure-retention relationships for these …
Number of citations: 3 academic.oup.com

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